2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structure and reactivity .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine are multiple kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular activities such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . This inhibition can lead to a variety of changes within the cell, depending on the specific kinase being targeted . For example, it has been found to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Biochemical Pathways
The inhibition of kinase activity by this compound can affect multiple biochemical pathways. For instance, the inhibition of EGFR, Her2, VEGFR2, and CDK2 can disrupt cell signaling pathways that regulate cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific kinases it targets. For example, by inhibiting EGFR, Her2, VEGFR2, and CDK2, it can potentially disrupt cell growth and proliferation . This could lead to the death of cancer cells, making this compound a potential candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine, which is then chlorinated using phosphorus oxychloride (POCl3) to yield the desired compound . Another approach involves the use of ethyl cyanoacetate and 2-bromo-1,1-dimethoxyethane as starting materials, followed by a series of reactions including formamidine addition and cyclization .
Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield. This technique involves the use of microwave irradiation to accelerate the reaction process, resulting in higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or thiol.
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds by reacting with boronic acids.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Suzuki Coupling: Reagents include boronic acids and palladium catalysts, often in the presence of a base such as potassium carbonate.
Major Products:
Nucleophilic Aromatic Substitution: Products include substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Suzuki Coupling: Products are biaryl compounds with diverse substituents.
Scientific Research Applications
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
- 4-Iodo-8-methoxy-2-(methoxycarbonyl)-4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene perchlorate
Comparison: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific chlorine substitution at the 2-position, which influences its reactivity and biological activity. Compared to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, which has a chlorine atom at the 4-position, the 2-position substitution offers different electronic properties and reactivity patterns .
Properties
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQGBBHVRYTDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420729 | |
Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335654-06-3 | |
Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00420729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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